molecular formula C19H30BFN2O3Si B11831212 5-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine

5-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B11831212
M. Wt: 392.3 g/mol
InChI Key: XDEOYSOGIPAEEN-UHFFFAOYSA-N
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Description

5-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that features a pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from commercially available precursors. Key steps may include:

  • Formation of the pyrrolopyridine core through cyclization reactions.
  • Introduction of the fluoro group via electrophilic fluorination.
  • Attachment of the dioxaborolane moiety through borylation reactions.
  • Incorporation of the trimethylsilyl ethoxy group via silylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolopyridine core.

    Reduction: Reduction reactions could target the fluoro group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals or advanced materials.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Potential medical applications could include the development of new drugs, particularly if the compound or its derivatives exhibit bioactivity against specific targets.

Industry

In industry, this compound might be used in the development of new materials with unique properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
  • 5-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
  • 5-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine

Uniqueness

The uniqueness of 5-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine lies in its specific combination of functional groups, which may confer unique reactivity and properties compared to similar compounds.

Properties

Molecular Formula

C19H30BFN2O3Si

Molecular Weight

392.3 g/mol

IUPAC Name

2-[[5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C19H30BFN2O3Si/c1-18(2)19(3,4)26-20(25-18)16-12-23(13-24-8-9-27(5,6)7)17-15(16)10-14(21)11-22-17/h10-12H,8-9,13H2,1-7H3

InChI Key

XDEOYSOGIPAEEN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)F)COCC[Si](C)(C)C

Origin of Product

United States

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